![molecular formula C19H23N5 B2745784 1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415551-68-5](/img/structure/B2745784.png)
1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole, commonly known as EAI045, is a small molecule inhibitor that has attracted attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
EAI045 binds to the ATP-binding site of the EGFR kinase domain, preventing ATP from binding and inhibiting the kinase activity of the receptor. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival (Jia et al., 2016).
Biochemical and Physiological Effects
EAI045 has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines that harbor the EGFR T790M mutation (Jia et al., 2016). It has also been found to inhibit tumor growth in mouse models of NSCLC (Wang et al., 2016). In addition, EAI045 has been shown to have minimal toxicity in normal cells (Wang et al., 2016).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of EAI045 is its high selectivity for the EGFR T790M mutant, which reduces the risk of off-target effects. However, EAI045 has limited aqueous solubility, which can make it difficult to use in in vitro experiments (Jia et al., 2016).
Zukünftige Richtungen
There are several potential future directions for the research on EAI045. One area of interest is the development of combination therapies that include EAI045 and other targeted agents, such as immune checkpoint inhibitors, to enhance the therapeutic efficacy of EAI045 (Jia et al., 2016). Another area of interest is the investigation of the potential of EAI045 in other EGFR mutant forms, such as exon 20 insertions (Wang et al., 2016).
Conclusion
EAI045 is a small molecule inhibitor that has shown promising results in preclinical studies for its potential application in cancer therapy. Its high selectivity for the EGFR T790M mutant and minimal toxicity in normal cells make it an attractive candidate for further research. Future studies on the combination therapies and investigation of its potential in other EGFR mutant forms may provide additional insights into the therapeutic potential of EAI045.
Synthesemethoden
EAI045 is synthesized through a multistep process that involves the reaction of 5-ethylpyrimidine-2-carboxylic acid with 1,3-diaminopropane to form a pyrimidine-2,4-diamine intermediate. This intermediate is then reacted with 3-azetidinone and 2-bromo-1-(1-methylethyl)benzimidazole to form EAI045 (Wang et al., 2016).
Wissenschaftliche Forschungsanwendungen
EAI045 has been extensively studied for its potential application in cancer therapy. It has been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR) T790M mutant, which is commonly found in non-small cell lung cancer (NSCLC) patients (Jia et al., 2016). EAI045 has also been found to be effective against other EGFR mutant forms, such as L858R and exon 19 deletions (Wang et al., 2016).
Eigenschaften
IUPAC Name |
1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-4-14-9-20-19(21-10-14)23-11-15(12-23)24-17-8-6-5-7-16(17)22-18(24)13(2)3/h5-10,13,15H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMKEHYDRSJRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

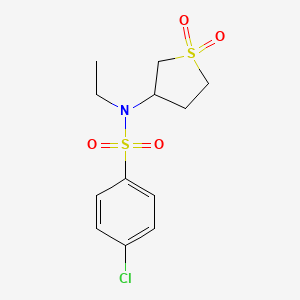
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2745702.png)
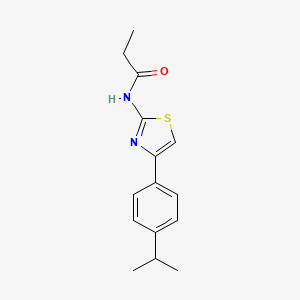

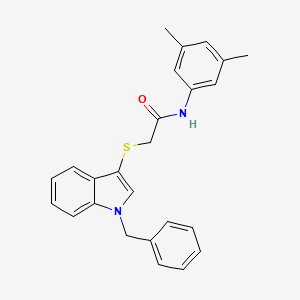


![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2745714.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2745717.png)
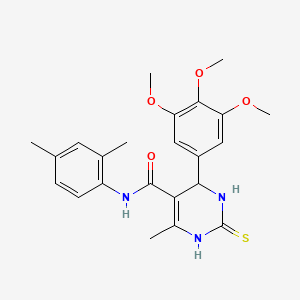

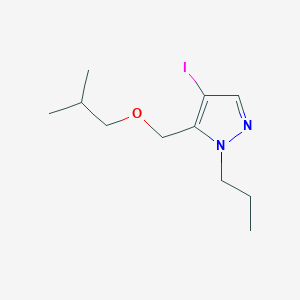
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2745724.png)